molecular formula C10H6 B8606504 Benzene, 1,3-butadiynyl-

Benzene, 1,3-butadiynyl-

Cat. No.: B8606504
M. Wt: 126.15 g/mol
InChI Key: NQLJPVLOQMPBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1,3-butadiynyl- is an organic compound characterized by the presence of a benzene ring substituted with a buta-1,3-diyne group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of conjugated triple bonds in the buta-1,3-diyne moiety imparts distinct electronic properties, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1,3-butadiynyl- can be synthesized through several methods. One common approach involves the cross-coupling reaction of terminal alkynes with dihaloarenes in the presence of palladium and copper catalysts. For instance, the reaction of (E)-1,2-diiodoalkenes with terminal alkynes in the presence of palladium(II) acetate and copper(I) iodide at room temperature yields unsymmetrical buta-1,3-diynes .

Industrial Production Methods: Industrial production of buta-1,3-diynylbenzene typically involves large-scale cross-coupling reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,3-butadiynyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Benzene, 1,3-butadiynyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of buta-1,3-diynylbenzene involves its interaction with molecular targets through its conjugated triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

    Buta-1,3-diyne: A simpler analogue with only the buta-1,3-diyne moiety.

    Phenylacetylene: Contains a single triple bond attached to a benzene ring.

    Diphenylacetylene: Features two phenyl groups attached to a central triple bond.

Uniqueness: Benzene, 1,3-butadiynyl- is unique due to the presence of two conjugated triple bonds, which impart distinct electronic properties and reactivity compared to its analogues. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C10H6

Molecular Weight

126.15 g/mol

IUPAC Name

buta-1,3-diynylbenzene

InChI

InChI=1S/C10H6/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H

InChI Key

NQLJPVLOQMPBPE-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-methyl-6-phenyl-hexa-3,5-diyn-2-ol (3.8 g, 20.6 mmol) sodium hydride (60%, 83 mg, 2.06 mmol) and toluene (20 ml) was stirred at reflux for 1 hour. The mixture was evaporated. Chromatography on silica gel with petroleum and ethyl acetate (3:1), gave the title compound. Yield 0.54 g (21%).
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Synthesis routes and methods II

Procedure details

The thus-obtained diacetylene derivative represented by the formula (IX) is then dissolved in benzene and refluxed while being heated for 30 min. to 1 hour in the presence of potassium hydroxide. After the reaction has been completed, the reaction mixture is filtered, and the solvent is then evaporated. The residure is then purified by silica-gel column chromatography to obtain a phenylbutadiyne derivative represented by the formula (X).
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0 (± 1) mol
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( IX )
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